molecular formula C8H12ClNO2 B1677173 Octopamine hydrochloride CAS No. 770-05-8

Octopamine hydrochloride

Cat. No. B1677173
CAS RN: 770-05-8
M. Wt: 189.64 g/mol
InChI Key: PUMZXCBVHLCWQG-UHFFFAOYSA-N
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Description

Octopamine hydrochloride is a biogenic monoamine structurally related to noradrenaline . It acts as a neurohormone, a neuromodulator, and a neurotransmitter in invertebrates . Octopamine hydrochloride can stimulate alpha2-adrenoceptors (ARs) in Chinese hamster ovary cells transfected with human alpha2-ARs . It is also present in mammalian tissues, human urine, and invertebrates .


Synthesis Analysis

A method for synthesizing DL-Octopamine hydrochloride has been described in a patent . The method involves using phenol as an initial raw material, which reacts with aminoacetonitrile hydrochloride in a nonpolar solvent in the presence of a Lewis acid catalyst .


Molecular Structure Analysis

The molecular formula of Octopamine hydrochloride is C8H12ClNO2 . It has a molecular weight of 189.64 g/mol . The structure of Octopamine hydrochloride was determined by X-ray diffraction methods .


Chemical Reactions Analysis

Octopamine hydrochloride has been synthesized from [11C]HCN in a two-step sequence . Chemical and enzymatic approaches were used for the formation of the [11C]cyanohydrin intermediates as the key step .

Scientific Research Applications

Octopamine in Invertebrate Physiology

Octopamine hydrochloride plays a crucial role as a neurohormone, neuromodulator, and neurotransmitter in invertebrates, modulating a wide range of physiological processes. It is involved in the desensitization of sensory inputs, influencing learning and memory, and regulating mood in animals. Octopamine receptors, belonging to the G-protein-coupled receptors family, exhibit diverse coupling to second messenger systems, including activation/inhibition of adenylyl cyclase, activation of phospholipase C, and coupling to a chloride channel. The specificity of octopamine receptors to invertebrates makes them potential targets for designing highly specific insecticides (Roeder, 1999).

Neuromuscular Transmission and Octopamine

Octopamine receptors on Aplysia neurones mediate hyperpolarization by increasing membrane conductance. This provides evidence of octopamine functioning as a neurotransmitter, suggesting its role in modulating neuromuscular transmission. The presence of octopamine in specific neurons and its ability to activate adenyl cyclases in nervous tissue supports its neurotransmitter function (Carpenter & GAUBATZ, 1974).

Octopamine and Insect Behavior

Research has demonstrated that octopamine is involved in controlling ovulation in Drosophila melanogaster, indicating its role in reproductive behavior. Mutation studies in Drosophila have shown that null mutations at the tyramine β-hydroxylase (Tβh) locus, which blocks octopamine biosynthesis, result in octopamine-less flies that exhibit specific behavioral and physiological abnormalities, such as female sterility due to ovulation defects (Monastirioti, 2003).

Octopamine as a Target for Insecticides

The specificity of octopamine receptors to invertebrates has been exploited in designing insecticides. For instance, formamidine pesticides like amitraz target octopamine receptors, showing high efficacy in controlling pests such as the cattle tick, Boophilus microplus. The molecular characterization of these receptors provides insights into the mechanisms of action of these pesticides and potential resistance pathways (Baxter & Barker, 1999).

Safety And Hazards

Octopamine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Recent research has discovered how octopamine communicates with other cells in mammalian brains to prevent cell death . This understanding of octopamine’s role could inform future therapies for neurodegenerative diseases and psychiatric disorders linked to dysregulated octopamine levels, such as Alzheimer’s, Parkinson’s, and bipolar disorder .

properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMZXCBVHLCWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8033803
Record name 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Octopamine hydrochloride

CAS RN

770-05-8, 104-14-3
Record name (±)-Octopamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octopamine DL-form hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octopamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-Octopamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTOPAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YAS5L9HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
607
Citations
K Paxton, TA Hamor - Acta Crystallographica Section B: Structural …, 1977 - scripts.iucr.org
… We now report the crystal structure analysis of (+)- octopamine hydrochloride. It was hoped that by com- paring its structure with those of the sympathomimetic catecholamines, whose …
Number of citations: 24 scripts.iucr.org
D Lee, JH Lee, BH Kim, S Lee, DW Kim, KS Kang - Nutrients, 2022 - mdpi.com
… p-Octopamine hydrochloride (p-octopamine HCl) is used for the treatment of circulatory disorders and hypotensive regulation [15,18,19]; however, its potential anti-obesity effects …
Number of citations: 6 www.mdpi.com
T Yadav, V Mukherjee - Spectrochimica Acta Part A: Molecular and …, 2019 - Elsevier
… The vibrational frequencies with IR and Raman intensities calculated at DFT/B3LYP level and PEDs for the most stable conformer of octopamine (OP20) and octopamine hydrochloride (…
Number of citations: 13 www.sciencedirect.com
DFH Dougan, DN Wade - Clinical and Experimental …, 1978 - Wiley Online Library
… camphorsulphonate (73% optically pure), (+)-octopamine-(+)-tartrate (85% optically pure) and (+)-4-0-methyl octopamine hydrochloride were obtained from F. Hoffmann-La Roche and …
Number of citations: 26 onlinelibrary.wiley.com
S Chiba - The Tohoku Journal of Experimental Medicine, 1976 - jstage.jst.go.jp
… The drugs used in these experiments were dl-octopamine hydrochloride (Sigma Chemical Co.), alprenolol hydrochloride (AB Hassel), dl-norepinephrine hydrochloride (Sankyo), …
Number of citations: 5 www.jstage.jst.go.jp
S OSUMI, M FUJIWARA - The Japanese Journal of Pharmacology, 1969 - jstage.jst.go.jp
… ml octopamine hydrochloride represents a recovery of 68% upon periodate oxidation. Similarly, the recovery from 0.510,ug/ml octopamine hydrochloride … Octopamine hydrochloride was …
Number of citations: 5 www.jstage.jst.go.jp
Y Qi, G Xu, G Gu, F Mao, G Ye, W Liu… - Insect Biochemistry and …, 2017 - Elsevier
As the counterparts of the vertebrate adrenergic transmitters, octopamine and tyramine are important physiological regulators in invertebrates. They control and modulate many …
Number of citations: 60 www.sciencedirect.com
S Ishiuchi, H Sone, M Fujii - Chemistry Letters, 2013 - journal.csj.jp
… We applied laser desorption supersonic jet technique to octopamine hydrochloride without any chemical preparations and found that molecular ion of octopamine, not salt, is observed. …
Number of citations: 8 www.journal.csj.jp
MMN Reynoso, A Lucia, EN Zerba… - Journal of medical …, 2020 - academic.oup.com
Eugenol is a major component of the essential oils in cloves and other aromatic plants. In insects, it produces toxic effects and repellency, and there is evidence that its site of action is …
Number of citations: 12 academic.oup.com
KE Ibrahim, MW Couch, CM Williams… - Journal of …, 1985 - Wiley Online Library
The development of a radiochemical enzyme assay for p‐octopamine in 1969 led to its identification in a large number of invertebrate nerve systems and in mammalian sympathetic …
Number of citations: 55 onlinelibrary.wiley.com

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